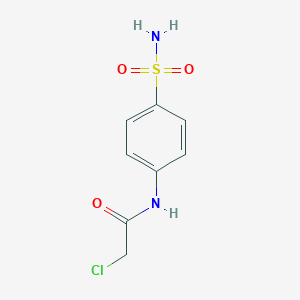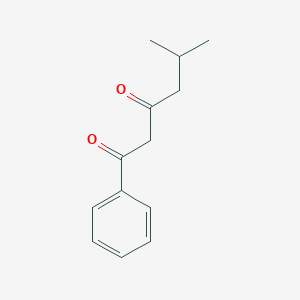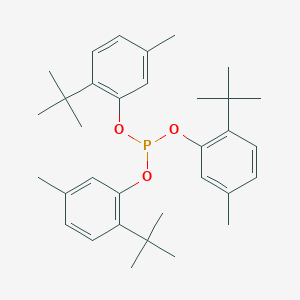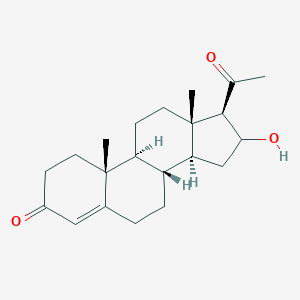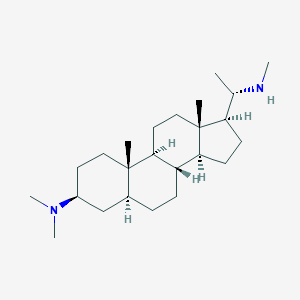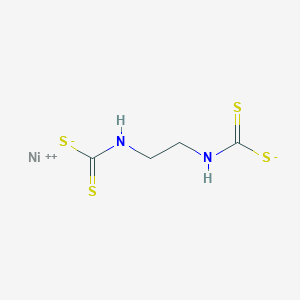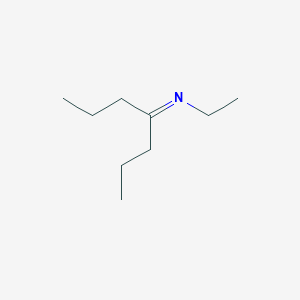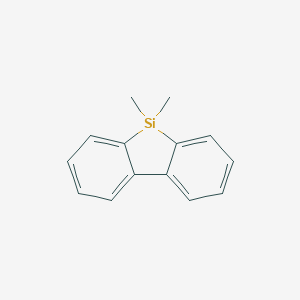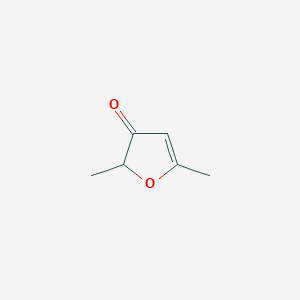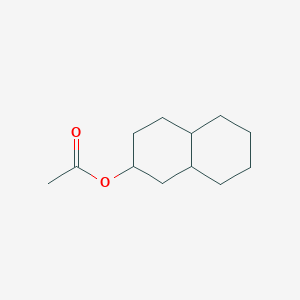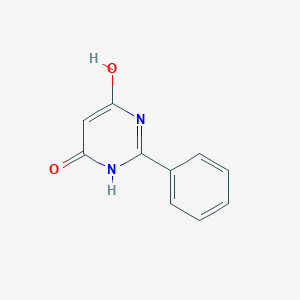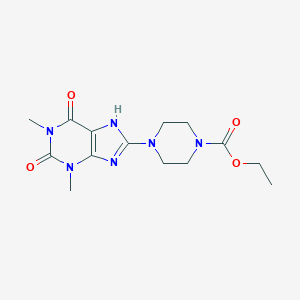
8-Piperazinotheophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Piperazinotheophylline is a chemical compound that belongs to the xanthine family. It is a derivative of theophylline, which is a naturally occurring compound found in tea leaves and cocoa beans. 8-Piperazinotheophylline has been widely studied for its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 8-Piperazinotheophylline is not fully understood. However, it is believed to work by inhibiting the activity of phosphodiesterase enzymes, which are involved in the breakdown of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, 8-Piperazinotheophylline increases the levels of cyclic nucleotides, which in turn leads to various physiological effects such as bronchodilation and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
8-Piperazinotheophylline has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides such as cAMP and cGMP, which are involved in various cellular processes such as smooth muscle relaxation, immune response, and inflammation. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-Piperazinotheophylline in lab experiments is its ability to modulate various physiological processes. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory properties, which make it a useful tool for studying these processes. However, one of the limitations of using 8-Piperazinotheophylline is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on 8-Piperazinotheophylline. One area of research is its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its potential use in treating inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 8-Piperazinotheophylline and its potential toxicity.
Métodos De Síntesis
The synthesis of 8-Piperazinotheophylline is a complex process that involves several steps. The most commonly used method involves the reaction of theophylline with piperazine in the presence of a catalyst. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
8-Piperazinotheophylline has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory properties. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
54119-63-0 |
|---|---|
Nombre del producto |
8-Piperazinotheophylline |
Fórmula molecular |
C14H20N6O4 |
Peso molecular |
336.35 g/mol |
Nombre IUPAC |
ethyl 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N6O4/c1-4-24-14(23)20-7-5-19(6-8-20)12-15-9-10(16-12)17(2)13(22)18(3)11(9)21/h4-8H2,1-3H3,(H,15,16) |
Clave InChI |
XGBZWAUTTYIXCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



